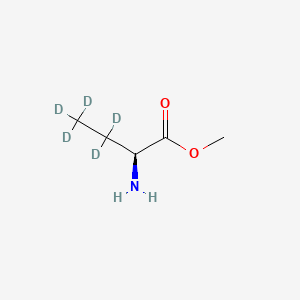
L-2-Aminobutanoate Methyl Ester-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-2-Aminobutanoate Methyl Ester-d5 is a stable isotope-labeled compound with the molecular formula C5 D5 H6 N O2 and a molecular weight of 122.177 . It is commonly used in various scientific research applications due to its unique properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-2-Aminobutanoate Methyl Ester-d5 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. The synthetic route typically involves the esterification of L-2-aminobutanoic acid with methanol-d4 under acidic conditions . The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
L-2-Aminobutanoate Methyl Ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
L-2-Aminobutanoate Methyl Ester-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of labeled compounds for research and development
Wirkmechanismus
The mechanism of action of L-2-Aminobutanoate Methyl Ester-d5 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking using NMR and mass spectrometry. This helps in understanding the molecular targets and pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-2-Aminobutanoate Methyl Ester
- L-2-Aminobutyric acid, N-methyl-, methyl ester
Uniqueness
L-2-Aminobutanoate Methyl Ester-d5 is unique due to its stable isotope labeling with deuterium. This labeling provides enhanced stability and allows for precise tracking in scientific studies, making it more valuable compared to its non-labeled counterparts .
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
122.18 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3,3,4,4,4-pentadeuteriobutanoate |
InChI |
InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1/i1D3,3D2 |
InChI-Schlüssel |
ZZWPOYPWQTUZDY-DOTJASJKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C(=O)OC)N |
Kanonische SMILES |
CCC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















